Mansonin

Description

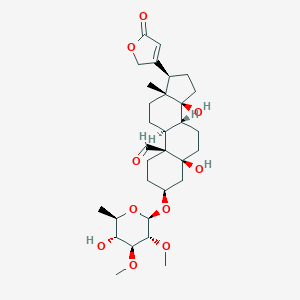

Structure

3D Structure

Properties

CAS No. |

11037-26-6 |

|---|---|

Molecular Formula |

C31H46O10 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24-,25+,26-,27+,28-,29+,30+,31+/m1/s1 |

InChI Key |

BGGIZHKHJBQRTI-VTYGAKHASA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Synonyms |

mansonin mansonine |

Origin of Product |

United States |

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Definitive Chemical Structure Assignment

Spectroscopic methods form the cornerstone of structural elucidation, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. emerypharma.com One-dimensional (1D) experiments like ¹H-NMR provide information about the chemical environment and connectivity of protons, while ¹³C-NMR reveals the types of carbon atoms present. researchgate.netmsu.edu

Table 1: Representative ¹³C-NMR Chemical Shift Data for Selected Mansonones

| Carbon Atom | Mansonone C (δc) | Mansonone G (δc) | Mansonone E (δc) | Mansonone H (δc) |

|---|---|---|---|---|

| 1 | 182.1 | 182.4 | 181.9 | 183.5 |

| 2 | 187.9 | 188.2 | 187.5 | 188.6 |

| 3 | 145.8 | 146.0 | 145.5 | 147.2 |

| 4 | 120.5 | 120.7 | 120.3 | 121.1 |

| 5 | 135.2 | 133.1 | 135.0 | 134.8 |

| 6 | 125.8 | 150.1 | 125.6 | 126.3 |

| 7 | 34.1 | 26.9 | 119.2 | 128.5 |

| 8 | 148.9 | 149.2 | 148.5 | 150.1 |

| 9 | 132.6 | 132.8 | 132.4 | 133.0 |

| 10 | 130.1 | 130.3 | 129.9 | 131.2 |

| 11 | 21.5 | 21.7 | 21.4 | 22.1 |

| 12 | 20.9 | 21.1 | 20.8 | 21.5 |

| 13 | 26.4 | 26.6 | 26.2 | 27.0 |

| 14 | 12.8 | 13.0 | 12.7 | 13.5 |

Note: Data is compiled from published research and may vary slightly based on solvent and experimental conditions. This table is representative and illustrates the application of the technique. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to several decimal places. measurlabs.com This precision allows for the determination of the exact molecular formula, a critical first step in structure elucidation. youtube.com

Tandem Mass Spectrometry (MS/MS or MS²) extends the capability of mass spectrometry by allowing for the fragmentation of selected ions. wikipedia.orgucdavis.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern provides valuable information about the molecule's structure, revealing the nature of its substructures and how they are connected. nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mrclab.com It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), C=C double bonds) absorb at characteristic frequencies, providing a fingerprint of the molecule's functional makeup.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing systems with conjugated π-systems (chromophores). technologynetworks.comdrawellanalytical.com The wavelength of maximum absorption (λmax) can indicate the extent of conjugation and the type of chromophore present, which is essential for compounds like mansonones that possess a quinone structure. pg.edu.pl

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov This technique requires a single, well-ordered crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern. nih.gov Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the molecule, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry. researchgate.neted.ac.uk

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

For chiral molecules that cannot be crystallized, chiroptical methods are essential for assigning the absolute configuration. researchgate.netmdpi.com These techniques rely on the differential interaction of chiral molecules with polarized light. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's stereochemistry. pg.edu.pl

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. googleapis.comjasco-global.com The shape of the ORD curve is also characteristic of the molecule's stereochemistry. By comparing experimental ECD and ORD spectra with those predicted by quantum mechanical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned.

Advanced Chromatographic-Mass Spectrometric Hyphenated Techniques for Complex Mixture Analysis

In natural product research, compounds like Mansonin are often isolated from complex biological matrices. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of such mixtures. nih.govresearchgate.net LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.govmdpi.com This allows for the detection, identification, and quantification of Mansonin and its analogues directly from crude extracts, facilitating metabolic profiling and dereplication efforts. youtube.com

Biological Activities and Mechanistic Investigations in Vitro and in Silico

Antimicrobial Spectrum of Activity and Underlying Mechanisms

Mansonones, a class of naturally occurring naphthoquinones to which mansonin belongs, have demonstrated a notable spectrum of antimicrobial activities. Research has focused on their effects against bacteria, fungi, and parasites, delving into the mechanisms that underpin these properties.

Mansonone G, a well-studied derivative, has shown significant antibacterial activity against a range of bacteria. nih.gov It has been found to be effective against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as a lipopolysaccharide (LPS)-defected strain of the Gram-negative bacterium Escherichia coli (E. coli lptD4213). nih.gov The minimum inhibitory concentrations (MICs) of mansonone G against these strains have been determined to be 15.6 µM for Bacillus subtilis, 62.5 µM for Staphylococcus aureus, and 125 µM for Escherichia coli lptD4213. nih.gov

The primary mechanism of action for mansonone G's antibacterial effect is through membrane permeabilization. nih.gov Studies utilizing bacterial cytological profiling have demonstrated that mansonone G compromises the integrity of bacterial cell membranes. nih.gov This has been observed in both the LPS-defected E. coli and the Gram-positive B. subtilis. nih.gov Further evidence of this mechanism comes from temporal analysis using SYTOX Green staining, a fluorescent dye that can only enter cells with compromised membranes. These studies revealed that mansonone G rapidly permeabilizes the bacterial membrane, with significant SYTOX Green intensity detected within just 10 minutes of exposure. nih.gov

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of Mansonone G |

|---|---|

| Bacillus subtilis | 15.6 µM |

| Staphylococcus aureus | 62.5 µM |

| Escherichia coli lptD4213 | 125 µM |

In addition to their antibacterial effects, mansonones have been shown to possess antifungal properties. nih.gov Specifically, Mansonone E has demonstrated notable activity against several plant pathogenic fungi. researchgate.net In vitro studies have evaluated its efficacy against Alternaria porri, Colletotrichum gloeosporioides, Fusarium oxysporum, and Phytophthora parasitica. researchgate.net

Mansonone E was found to have a minimum inhibitory concentration (MIC) of 31 µg/mL against both Colletotrichum gloeosporioides and Phytophthora parasitica. researchgate.net The minimum fungicidal concentration (MFC) for Mansonone E was 31 µg/mL against C. gloeosporioides and 125 µg/mL against P. parasitica. researchgate.net While the broad-spectrum antifungal potential of mansonones is evident, detailed mechanistic studies to identify specific molecular targets within fungal cells are an ongoing area of research.

| Fungal Strain | Mansonone E Minimum Inhibitory Concentration (MIC) | Mansonone E Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Colletotrichum gloeosporioides | 31 µg/mL | 31 µg/mL |

| Phytophthora parasitica | 31 µg/mL | 125 µg/mL |

The potential of mansonones as antiparasitic and larvicidal agents has been noted. nih.gov However, specific studies detailing the efficacy of mansonin or its direct derivatives against the mosquito species Aedes aegypti, a significant vector for various diseases, are not extensively documented in the available scientific literature.

Research into the broader class of quinones, which includes mansonones, has shown promise. For instance, tectoquinone, another quinone compound, has demonstrated potent larvicidal activity against Aedes aegypti, with a reported lethal concentration 50 (LC50) value of 1.1 µg/mL. mdpi.com This suggests that the quinone scaffold present in mansonones may be a key structural feature for larvicidal effects, though direct evidence for mansonones against Aedes aegypti is an area requiring further investigation.

Molecular Targets and Intracellular Signaling Pathway Modulation

Modulation of Oxidative Stress Responses and Antioxidant Pathways

No studies were found that specifically investigate the effects of Mansonin on oxidative stress responses or antioxidant pathways. There is no available data on its ability to modulate reactive oxygen species (ROS), influence antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx), or its potential to activate signaling pathways like the Nrf2-ARE pathway.

Structure-Activity Relationship (SAR) Studies and Computational Approaches

Elucidation of Pharmacophores and Identification of Key Structural Motifs for Activity

There is no information available regarding the structure-activity relationships of Mansonin. Consequently, no pharmacophores have been elucidated, and no key structural motifs responsible for any specific biological activity have been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR models have been developed for Mansonin. The absence of a dataset correlating its structural features with specific biological activities means that no predictive models for its activity currently exist in the public domain.

In Silico Studies: Molecular Docking, Molecular Dynamics Simulations, and Virtual Screening

No published research could be located detailing any in silico studies on Mansonin. This includes a lack of molecular docking studies to predict its binding affinity to any biological targets, molecular dynamics simulations to understand its conformational changes and interactions, or virtual screening efforts to identify analogs with potential activity.

Ecological Roles and Chemoecological Significance

Role in Plant Defense Mechanisms Against Herbivory and Pathogens

Mansonia altissima produces a variety of toxic compounds, with mansonin being a key component of its chemical defense arsenal, primarily concentrated in the bark prota4u.orgredalyc.org. This potent toxin is related to well-known cardenolides found in genera like Digitalis and Strophanthus prota4u.orgredalyc.org. The high toxicity of mansonin serves as a formidable defense mechanism against a range of organisms.

While direct studies detailing the effect of mansonin on specific herbivores of Mansonia altissima are limited, the presence of such a toxic compound strongly suggests a defensive role. The bark, where mansonin is abundant, is a critical tissue for the tree's survival, and its protection from herbivory is paramount. Nevertheless, some insect species have been observed to feed on the tree. For instance, caterpillars of the moth Godasa sidae can cause complete defoliation in plantations, and larvae of the grasshopper Zonocerus variegatus are known to attack the foliage prota4u.org. It is possible that these specialist herbivores have developed mechanisms to tolerate or detoxify mansonin, a common evolutionary pattern in plant-herbivore interactions.

In addition to its likely role in deterring herbivory, mansonin has demonstrated clear antimicrobial properties. Extracts from the bark of Mansonia altissima have been shown to inhibit the growth of Mycobacterium tuberculosis prota4u.orgredalyc.org. This antibacterial activity indicates that mansonin contributes to the plant's defense against pathogenic microorganisms. This property has been explored for practical applications, such as using small amounts of the bark in chicken feed as a substitute for commercial antibiotics to improve feed conversion rates prota4u.org.

It is important to distinguish mansonin from another class of compounds found in Mansonia altissima, the mansonones. These quinonoid pigments, isolated from the wood, also contribute to the tree's defense and have shown potential as natural pesticides with antifungal properties researchgate.net.

Allelopathic Interactions and Impact on Surrounding Organisms in Natural Environments

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While the high toxicity of mansonin and other compounds in Mansonia altissima suggests a potential for allelopathic activity, there is currently a lack of specific scientific studies that have investigated the allelopathic effects of purified mansonin on surrounding plant species.

The wood of Mansonia altissima is known to be very durable and resistant to decay, which could be partly attributed to the presence of toxic compounds prota4u.org. The persistence of these toxins in the wood, even for many years, implies that as leaves, bark, and branches fall and decompose, these chemicals could be released into the soil, potentially affecting soil microorganisms and the germination and growth of other plants. However, without direct research on the allelopathic properties of mansonin, its role in structuring the plant community around Mansonia altissima remains speculative.

Biocontrol Potential and Environmental Applications (e.g., Herbicidal Activity)

The demonstrated biological activity of compounds from Mansonia altissima points to their potential for development as biocontrol agents. The antibacterial properties of mansonin against Mycobacterium tuberculosis are a clear example of its potential utility prota4u.orgredalyc.org. This has led to its traditional use in treating leprosy and its contemporary application in animal feed prota4u.org.

While the focus has been on its antibacterial effects, the high toxicity of mansonin suggests it could be investigated for other biocontrol purposes. For instance, other compounds from the same tree, the mansonones, have been identified as having potential as natural pesticides researchgate.net.

Currently, there is no scientific evidence to support the use of mansonin as a herbicide. Although some plant-derived compounds exhibit herbicidal properties, research has not yet explored this potential for mansonin.

Environmental Fate and Biodegradation Potential in Ecosystems

The environmental fate and biodegradation of mansonin are not well-documented in scientific literature. However, some inferences can be drawn from the known properties of the compounds in Mansonia altissima. The toxins present in the wood are described as being resistant to oxidation and heat-stable, remaining effective for many years prota4u.org. This suggests that mansonin may be a persistent compound in the environment.

Cardiac glycosides, the class of compounds to which mansonin belongs, are known to be produced by various organisms as a defense mechanism mdpi.com. Their persistence and breakdown in the environment would depend on various factors, including soil type, microbial communities, temperature, and humidity. The lack of specific studies on mansonin's degradation pathways means that its half-life in soil and water, and the microorganisms capable of its biodegradation, are currently unknown. Further research is needed to understand the environmental risks and persistence of this toxic compound.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential in Preclinical Models

Future research should aim to systematically uncover the full spectrum of mansonin's biological activities through rigorous preclinical studies. nih.gov While some activities are known, a comprehensive evaluation in various animal models of disease is necessary. A promising starting point is the investigation of mansonin derivatives, such as Ethoxy mansonone G (EMG), which is derived from Mansonone G found in the heartwood of Mansonia gagei. nih.gov

Detailed research findings have shown that EMG, an essential derivative, exhibits significant anticancer properties. nih.gov Preclinical studies have demonstrated its effectiveness against breast cancer, colorectal cancer, and non-small cell lung carcinoma. nih.gov The therapeutic action of EMG involves the inhibition of cell division, invasion, and anchorage-dependent growth in these cancer types. nih.gov Mechanistically, it induces apoptosis by stimulating the tumor protein (p53) and extracellular signal-regulated kinase (ERK) signaling cascades. nih.gov Furthermore, EMG's anticancer effects are manifested through its influence on the c-Jun N-terminal kinase (c-JNK), nuclear factor kappa B (NF-κB), and toll-like receptor pathways. nih.gov It also inhibits the phosphorylation of key proteins in cancer cell metabolism, including glycogen synthase kinase (GSK3), protein kinase B (Akt), and the mammalian target of rapamycin (mTOR). nih.gov

Building on these findings, future preclinical work should explore other potential therapeutic areas for mansonin and its derivatives, guided by the compound's known antiestrogenic and antimicrobial properties. nih.gov Systematic reviews of controlled interventional animal studies will be crucial to identify the most promising avenues for clinical translation. nih.gov

| Research Focus | Preclinical Model Examples | Key Molecular Targets/Pathways |

| Anticancer Activity | Xenograft models of breast, colorectal, and lung cancer | p53, ERK, JNK, NF-κB, mTOR, Akt, GSK3 nih.gov |

| Antimicrobial Activity | Models of bacterial or fungal infections | To be determined |

| Antiestrogenic Effects | Models of hormone-dependent diseases | Estrogen receptor pathways nih.gov |

| Anti-adipogenic Effects | Models of obesity and metabolic syndrome | To be determined |

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A thorough understanding of a drug candidate's metabolic fate is critical. Future research must focus on developing and applying advanced analytical techniques for the comprehensive profiling of mansonin and its metabolites in biological systems. nih.govyoutube.com The goal is to move beyond targeted analysis of a few known compounds to a non-targeted metabolomics approach that can identify and quantify the full range of metabolites. nih.govnih.gov

Modern analytical platforms, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) and liquid chromatography (LC), are central to this effort. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating metabolite structures. youtube.com Techniques such as LC-MS and GC-MS are excellent for measuring a wide array of compounds, including volatile molecules like fatty and organic acids. nih.gov For complex biological samples, the use of ultra-performance liquid chromatography (UPLC) can provide greater resolution and speed compared to traditional HPLC. youtube.com

The development of robust methods for sample preparation is equally important to ensure that a wide range of both polar and non-polar metabolites are extracted efficiently while minimizing degradation. youtube.com The data generated from these untargeted analyses are vast and require sophisticated bioinformatics tools, such as principal component analysis (PCA), to identify patterns and significant metabolic changes. nih.gov

| Analytical Technique | Application in Mansonin Research | Expected Outcome |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of mansonin and its non-volatile metabolites in biofluids and tissues. nih.gov | Comprehensive profile of major and minor metabolites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile metabolites and derivatives of mansonin. nih.gov | Identification of metabolic pathways involving volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown metabolites without the need for chemical standards. nih.gov | Unambiguous structure determination of novel mansonin metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for precise metabolite identification and structural elucidation. youtube.com | High-confidence identification of metabolites and their chemical formulas. |

Biosynthetic Pathway Engineering and Synthetic Biology for Enhanced Production or Novel Analog Generation

Natural products like mansonin are often produced in their native organisms at low yields, limiting large-scale research and development. Biosynthetic pathway engineering and synthetic biology offer powerful solutions to this challenge. nih.govantheia.bio A key future direction is to reconstruct the mansonin biosynthetic pathway in a microbial host, such as yeast or E. coli, which can be optimized for high-yield, scalable fermentation. nih.gov

This process involves several steps:

Genome Mining: Identifying the gene cluster responsible for mansonin biosynthesis in its natural source. nih.gov

Heterologous Expression: Cloning and expressing the identified gene cluster in a suitable microbial host. nih.gov This often requires significant host engineering to supply necessary precursor molecules and cofactors. nih.gov

Pathway Optimization: Using metabolic engineering and synthetic biology tools, such as CRISPR/Cas, to modify the host's genome to enhance the flux towards mansonin production. antheia.bio This can involve upregulating pathway genes, knocking out competing pathways, and improving enzyme efficiency.

Beyond enhancing production, synthetic biology enables the generation of novel mansonin analogs. nih.gov By introducing engineered enzymes or modifying existing ones in the biosynthetic pathway, it is possible to create new derivatives that may possess improved therapeutic properties. nih.gov Cell-free protein synthesis (CFPS) systems represent another frontier, allowing for the on-demand production of complex molecules without the constraints of living cells. nih.gov

Innovative Synthetic Strategies for Accessing Complex Mansonin Derivatives and Libraries

In parallel with biosynthetic methods, chemical synthesis provides a versatile platform for producing mansonin and its derivatives. Future research should focus on developing innovative and efficient synthetic strategies to access complex mansonin analogs and to build chemical libraries for structure-activity relationship (SAR) studies. nrfhh.comnih.gov

The development of novel synthetic routes can provide access to derivatives that are not achievable through biosynthesis. nih.gov Strategies such as solid-phase synthesis could be adapted to create libraries of mansonin conjugates, allowing for high-throughput screening of new biological activities. rsc.org The synthesis of diverse analogs with variations at different chemical positions is essential for understanding which structural features are critical for the compound's therapeutic effects. nrfhh.comnih.gov For instance, methods like the Mannich reaction, used to create derivatives of other natural products like flavonoids, could be explored for modifying the mansonin scaffold. nrfhh.com This approach allows for the systematic exploration of chemical space around the core mansonin structure, potentially leading to the discovery of compounds with enhanced potency or novel mechanisms of action. nih.gov

Integration with Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

To fully comprehend the biological impact of mansonin, a systems biology approach is indispensable. nih.gov This involves integrating data from multiple "omics" platforms—genomics, proteomics, and metabolomics—to build a holistic model of the compound's mechanism of action. nih.govnih.gov Such an integrated analysis can reveal complex interactions and downstream effects that would be missed by studying a single molecular layer. illumina.commdpi.com

Genomics/Transcriptomics: Can identify genetic variations or changes in gene expression that influence a cell's or organism's response to mansonin. illumina.com

Proteomics: Provides a snapshot of the proteins present in a system, revealing how mansonin treatment alters protein expression, post-translational modifications, and protein-protein interaction networks. mdpi.com

Metabolomics: Measures the global profile of small-molecule metabolites, offering a direct readout of the biochemical state of the system and how it is perturbed by mansonin. mdpi.com

By combining these datasets, researchers can connect mansonin's molecular targets to broader cellular pathways and physiological outcomes. nih.govyoutube.com This multi-omics approach is crucial for identifying predictive biomarkers of response, understanding mechanisms of resistance, and uncovering the full network of interactions through which mansonin exerts its effects. nih.gov

Q & A

Basic: What methodologies are recommended for the initial isolation and characterization of Mansonin in natural product research?

Methodological Answer:

Initial isolation typically involves bioassay-guided fractionation using chromatographic techniques (e.g., HPLC, column chromatography) followed by structural elucidation via NMR spectroscopy and mass spectrometry. Ensure reproducibility by documenting solvent systems, retention times, and spectroscopic parameters in detail . For novel compounds, provide full spectral data and purity assessments (>95%) using orthogonal methods (e.g., HPLC-UV/ELSD) .

Advanced: How can researchers design experiments to investigate the synergistic effects of Mansonin with other bioactive compounds?

Methodological Answer:

Use factorial design experiments to test combinatorial effects. Define variables:

- Independent variables: Mansonin concentration, co-administered compound doses.

- Dependent variables: Efficacy metrics (e.g., IC50 shifts, apoptosis rates).

Employ isobolographic analysis to distinguish additive vs. synergistic interactions. Include appropriate controls (e.g., single-agent and vehicle groups) and validate findings across multiple cell lines .

Basic: What statistical approaches are appropriate for analyzing dose-response relationships in Mansonin toxicity studies?

Methodological Answer:

Non-linear regression models (e.g., log-logistic or Hill equation) are standard for dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes. For in vivo studies, apply survival analysis (Kaplan-Meier) with hazard ratios .

Advanced: How should conflicting data on Mansonin’s mechanism of action across different cell lines be systematically evaluated?

Methodological Answer:

Conduct a systematic review following PRISMA guidelines :

Define inclusion/exclusion criteria (e.g., cell type, assay methodology).

Perform meta-analysis to quantify heterogeneity (I² statistic).

Explore sources of variation via subgroup analysis (e.g., cell lineage, exposure duration).

Use sensitivity analysis to assess robustness. Discuss methodological disparities (e.g., protein expression levels, assay endpoints) as potential confounders .

Basic: What are the best practices for ensuring the reproducibility of Mansonin extraction protocols across different laboratories?

Methodological Answer:

Standardize protocols using:

- SOPs (Standard Operating Procedures): Document extraction solvents, temperatures, and equipment specifications.

- Reference materials: Include a well-characterized Mansonin sample for inter-lab calibration.

- Quality controls: Monitor yield consistency via triplicate extractions and purity validation .

Advanced: What strategies can be employed to differentiate between Mansonin’s direct molecular targets and downstream secondary effects in mechanistic studies?

Methodological Answer:

Combine:

- Target deconvolution: Chemoproteomics (e.g., affinity chromatography with Mansonin-linked beads).

- Genetic validation: CRISPR/Cas9 knockout of putative targets.

- Kinetic assays: Measure binding affinity (Kd) via surface plasmon resonance (SPR).

Control for off-target effects using inactive analogs and rescue experiments .

Basic: How can researchers validate the purity and structural integrity of synthesized Mansonin derivatives?

Methodological Answer:

Use orthogonal analytical methods:

- Purity: HPLC with dual detection (UV + ELSD/CAD).

- Structural confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC).

Compare spectral data to literature or commercial reference standards .

Advanced: What integrative computational and experimental frameworks are recommended for elucidating Mansonin’s pharmacokinetic properties?

Methodological Answer:

Adopt a multi-scale approach:

- In silico: Predict ADMET properties via QSAR models (e.g., SwissADME).

- In vitro: Assess metabolic stability using liver microsomes.

- In vivo: Perform pharmacokinetic studies in rodent models with LC-MS/MS quantification.

Validate predictions using machine learning-driven bioavailability simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.